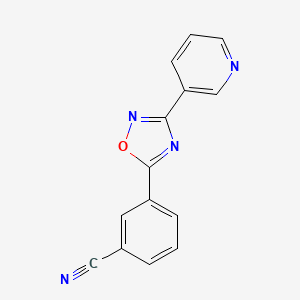

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Overview

Description

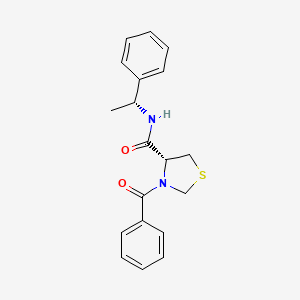

The compound “3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” is a complex organic molecule that contains a pyridine and an oxadiazole ring . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” would depend on its specific structure. For instance, similar compounds have a molecular weight of around 180.20500, a polar surface area of 36.68000, and a logP of 2.62028 .

Scientific Research Applications

-

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .

- Method of Application : The synthesis is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .

- Results : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .

-

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Field : Biomedical Research

- Application Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

- Method of Application : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results : The biomedical applications of such compounds are vast and diverse .

-

Metal–Organic Coordination Architectures with 3-Pyridin-3-yl-benzoate

- Field : Inorganic Chemistry

- Application Summary : This compound is used in the synthesis of metal–organic coordination architectures .

- Method of Application : The synthesis is carried out under hydrothermal conditions with metal nitrates . This method yielded seven new coordination polymers .

- Results : The resultant crystalline networks were constructed with the aid of weak secondary interactions . The Cd II complex assembled into a three-dimensional metal–organic framework exhibiting a unique 6-connected roa topology .

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines

- Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of novel pyrazolo[3,4-b]pyridines .

- Method of Application : The synthesis is carried out at room temperature . The reaction continued even though it was carried out at room temperature .

- Results : The reaction produced the highest yield (almost 97%) at 0.5 hours .

-

CDK2 Inhibitors

- Field : Biomedical Research

- Application Summary : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Method of Application : The compounds were synthesized and then tested for their ability to inhibit CDK2 .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

-

Environmental Applications

- Field : Environmental Science

- Application Summary : The compound “3-(3-Pyridin-3-yl)benzonitrile” has been studied for its environmental properties .

- Method of Application : The compound’s properties such as Log Octanol-Water Partition Coef and Vapor Pressure were estimated using the US Environmental Protection Agency’s EPISuite™ .

- Results : The Log Kow (KOWWIN v1.67 estimate) was found to be 2.12 .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFXDSQLRSWUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

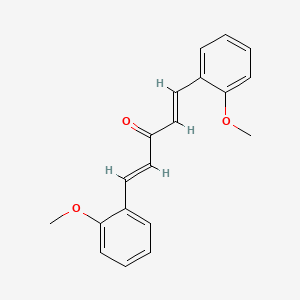

![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B1680026.png)

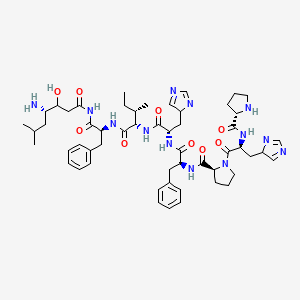

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)

![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)

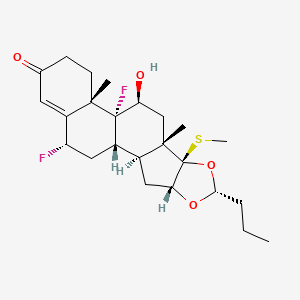

![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)

![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)

![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)